![molecular formula C14H14N2 B2411166 1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile CAS No. 702670-06-2](/img/structure/B2411166.png)
1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile, also known as DMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPC is a pyrrole derivative that has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Utility in Heterocyclic Compound Formation
1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile is closely related to pyrrole-based chemical compounds, which are fundamental in synthesizing various heterocyclic compounds due to their rich chemistry and biological activity. Pyrroles are versatile scaffolds in drug discovery, as their nitrogen heterocycles are widely utilized by medicinal chemists. Their significance is highlighted by their incorporation into compounds for treating human diseases, where the pyrrolidine ring and its derivatives, including pyrrolidine-2-one and pyrrolidine-2,5-diones, play a crucial role due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon referred to as "pseudorotation" (Li Petri et al., 2021).
Role in Anion Binding and Sensing
A subset of pyrrole-derived compounds, such as calix[4]pyrroles, has been extensively studied for their ability to form supramolecular capsules. These structures are significant for their anion binding and sensing capabilities. Calix[4]pyrroles, due to their ease of synthesis and clear structural analogy with calix[4]arenes, have found applications in generating capsular aggregates that can interact with various anions through hydrogen bonding and other non-covalent interactions, demonstrating their utility in environmental sensing and remediation technologies (Ballester, 2011).
Electropolymerization and Conductive Applications
Pyrrole and its derivatives are fundamental in the development of conductive polymers. The electropolymerization of pyrrole onto carbon surfaces, for example, has been a critical area of research, leading to advancements in sensors, capacitors, and electrochromic displays. The synthesis and characterization of these materials are essential for creating electrodes with improved properties, showcasing the wide-ranging applications of pyrrole derivatives in electronic devices and biosensors (Ates & Sarac, 2009).
Environmental and Health Safety Studies
Despite the extensive utility of pyrrole derivatives in scientific research and technology, it is crucial to also consider their environmental and health impacts. Studies on compounds such as paraquat (a quaternary ammonium herbicide closely related in structure to the discussed pyrrole derivative) underscore the importance of monitoring and mitigating the adverse effects these chemicals can have on human health and the environment. The research emphasizes the need for efficient detection methods and the development of safer chemical alternatives (Laghrib et al., 2020).
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11-5-6-12(2)13(8-11)10-16-7-3-4-14(16)9-15/h3-8H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHYHMCTOBOSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

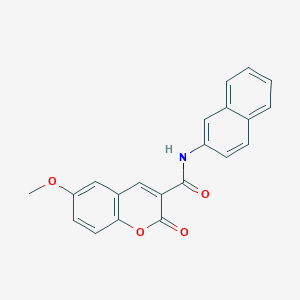
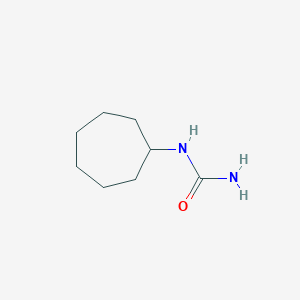
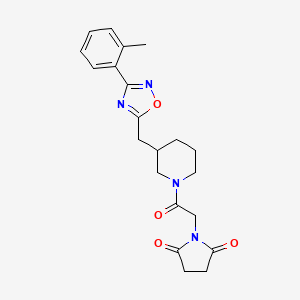

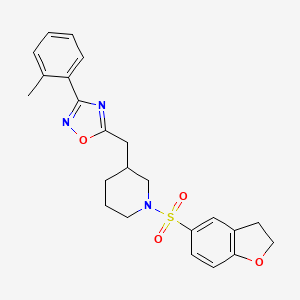
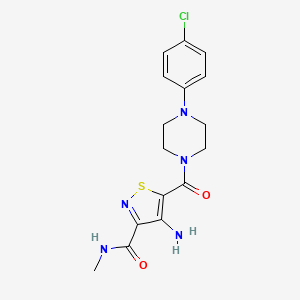

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)

![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)


